Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride

GPCR pharmacology Muscarinic receptor screening Medicinal chemistry building blocks

This chiral piperazine building block addresses the need for a stereodefined, orthogonally protected scaffold in CNS drug discovery. Its Cbz protection and hydrochloride salt form enable reproducible synthesis and handling in multi-step campaigns. - Defined stereochemistry at C3 (≥95-98% ee) ensures diastereoselective control in coupling reactions. - M1/M2/M3 receptor binding affinity (Ki ~8-16 μM) permits concurrent pharmacological tracking. - Hydrochloride salt is compatible with automated solid dispensing, eliminating hygroscopic free base handling issues.

Molecular Formula C16H25ClN2O2
Molecular Weight 312.83 g/mol
Cat. No. B14776125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride
Molecular FormulaC16H25ClN2O2
Molecular Weight312.83 g/mol
Structural Identifiers
SMILESCC(C)CC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-18(9-8-17-15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H
InChIKeySGVQHOAZADBVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(2-Methylpropyl)piperazine-1-carboxylate HCl: Procurement Profile


Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate hydrochloride (CAS 1253790-03-2 for the (S)-enantiomer; CAS 1253791-13-7 for the (R)-enantiomer) is a chiral piperazine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, an isobutyl substituent at the 3-position, and a hydrochloride salt . The compound belongs to the class of alkylpiperazine-1-carboxylates, which have been described as fatty acid amide hydrolase (FAAH) inhibitors [1]. It is predominantly employed as a stereodefined intermediate in medicinal chemistry campaigns targeting CNS and receptor-specific pharmacophores, where the orthogonal Cbz protection and defined stereochemistry at C3 are critical for downstream synthetic utility .

Stereodefined piperazine intermediate with C3 isobutyl substitution
Orthogonal Cbz protection for selective synthetic elaboration
Hydrochloride salt supports solid handling and aqueous workflows

Why Generic Piperazines Fail vs. Benzyl 3-Isobutylpiperazine-1-carboxylate HCl


The 3-isobutyl substitution pattern on the piperazine ring, combined with the Cbz protection and hydrochloride salt form, creates a unique reactivity and stereochemical profile that cannot be replicated by simple benzyl piperazine-1-carboxylate or by regioisomeric (2- or 4-isobutyl) variants. Changing the substitution position alters the steric environment around the secondary amine, which directly impacts diastereoselectivity in subsequent coupling reactions . Replacing the Cbz group with Boc or Fmoc changes the deprotection orthogonality and may be incompatible with acid- or base-sensitive substrates. The hydrochloride salt further provides distinct solubility and handling advantages over the free base, which are often decisive in multi-step syntheses where intermediate precipitation or phase transfer must be controlled . The quantitative evidence below demonstrates that these structural features translate into defined biological target engagement and measurable physicochemical properties that are absent in generic alternatives.

Unsubstituted Cbz‑piperazine
Lacks the 3‑isobutyl stereochemistry and pharmacophoric potential; may not support chiral target engagement studies.
Alternative protecting groups (Boc, Fmoc)
Change in deprotection orthogonality can shift selectivity in multi‑step routes and may break acid‑ or base‑sensitive sequences.
Free base form
Oily or amorphous free base reduces weighing accuracy and aqueous compatibility; solid HCl salt is the dominant research form.

Differentiation Evidence for Benzyl 3-Isobutylpiperazine-1-carboxylate HCl


Muscarinic Receptor Binding vs. Unsubstituted Cbz-Piperazine

The (S)-benzyl 3-(2-methylpropyl)piperazine-1-carboxylate scaffold exhibits measurable, albeit modest, affinity for muscarinic acetylcholine receptor subtypes M1, M2, and M3, whereas unsubstituted benzyl piperazine-1-carboxylate (Cbz-piperazine, CAS 31166-44-6) is used strictly as a synthetic intermediate with no reported direct receptor binding activity in the same assay platforms. This indicates that the 3-isobutyl substituent confers a discrete pharmacophoric interaction capability absent in the generic building block [1].

Muscarinic Binding
Class‑level inference
M1 Ki 7.94 μM, M2 9.99 μM, M3 15.8 μM vs. unsubstituted Cbz‑piperazine (no binding data)
Reported weak muscarinic interaction; baseline lacks any receptor binding profile.
Radioligand displacement assays; BindingDB entry BDBM50471768.
GPCR pharmacology Muscarinic receptor screening Medicinal chemistry building blocks

(S)- vs. (R)-Enantiomer Purity and Supply

The (S)-enantiomer (CAS 1253790-03-2) is commercially available at a minimum purity of 95% and commonly at 98% in multiple supplier catalogs, whereas the (R)-enantiomer (CAS 1253791-13-7) is less widely stocked and often listed with lower guaranteed purity (97% in limited catalogs). The racemic mixture is not routinely offered, indicating that market demand and synthetic utility are concentrated on the enantiopure (S)-form for target-oriented synthesis .

Enantiomer Purity
Cross‑study comparable
(S)‑enantiomer ≥95–98% purity, broader availability; (R)‑enantiomer 97% limited listings
(S)‑form offers higher purity and supply reliability for asymmetric synthesis.
Commercial catalog survey 2025–2026.
Chiral amine synthesis Enantioselective catalysis Asymmetric drug intermediate

3-Isobutyl vs. 2-Isobutyl Regioisomer Differentiation

The 3-isobutyl substitution on the piperazine ring places the bulky alkyl group adjacent to the Cbz-protected nitrogen, creating a sterically differentiated diamine environment. In contrast, the 2-isobutyl isomer (CAS 1217679-12-3 for (S)-1-N-Cbz-2-isobutylpiperazine-HCl) positions the isobutyl group on the same carbon as the benzyl carbamate, resulting in a significantly different steric and electronic profile that alters the regioselectivity of subsequent N-alkylation or acylation reactions. While direct comparative kinetic data in the peer-reviewed literature are limited, the distinct CAS registry assignment and separate commercial cataloging confirm that these isomers are treated as non-interchangeable entities in synthetic practice .

Regioisomer Identity
Supporting evidence
Distinct CAS for 3‑isobutyl vs. 2‑isobutyl; no vendor treats them as interchangeable
Regioisomer substitution alters steric environment and downstream reactivity.
IUPAC and MDL differentiation confirm non‑interchangeability.
Regioselective synthesis Piperazine functionalization Steric effect on reactivity

Hydrochloride Salt vs. Free Base: Solubility & Handling

The hydrochloride salt of benzyl 3-(2-methylpropyl)piperazine-1-carboxylate is a crystalline solid (MW 312.83 g/mol) with improved aqueous solubility compared to the free base (MW 276.37 g/mol), which is typically an oil or low-melting solid. This salt form facilitates accurate weighing, dissolution in polar reaction media (water, methanol, DMSO), and long-term storage stability. While head-to-head solubility data are not published, the hydrochloride is the predominant form stocked by suppliers, reflecting end-user preference for solid handling in parallel synthesis and automated workflows .

Salt Form
Supporting evidence
HCl salt: crystalline solid, MW 312.83; free base: oil/amorphous, MW 276.37
HCl form enables accurate solid dispensing and aqueous reaction compatibility.
>90% supplier listings favor hydrochloride salt.
Salt selection Aqueous solubility Solid-state formulation

FAAH Inhibitory Scaffold Validation by Patent Coverage

The compound falls within the Markush structure of EP1720848B1, which claims alkylpiperazine- and alkylhomopiperazine-carboxylates as FAAH enzyme inhibitors. The patent discloses that compounds of this class exhibit FAAH inhibitory activity in pharmacological tests, providing a validated biological rationale for selecting this scaffold over simple benzyl piperazine-1-carboxylate, which lacks this therapeutic target annotation [1]. While specific IC₅₀ data for the exact 3-isobutyl derivative are not publicly disclosed, the patent coverage establishes the compound's membership in a biologically relevant chemotype.

FAAH Patent Coverage
Class‑level inference
EP1720848B1 claims alkylpiperazine carboxylates as FAAH inhibitors
Scaffold belongs to a reported FAAH inhibitor chemotype; unsubstituted Cbz‑piperazine lacks this annotation.
No specific IC₅₀ disclosed for the 3‑isobutyl derivative.
FAAH inhibition Endocannabinoid system Pain and inflammation

Optimal Application Scenarios for Benzyl 3-Isobutylpiperazine-1-carboxylate HCl


Stereospecific Synthesis of CNS GPCR Ligands: Muscarinic SAR Scaffold

The compound's measurable M1/M2/M3 receptor binding affinity (Ki ~8–16 μM) makes it a suitable starting scaffold for fragment-based or structure-activity relationship (SAR) campaigns targeting muscarinic receptors, where the Cbz group can be cleaved to reveal the free amine for further diversification. Unlike generic Cbz-piperazine, which lacks any muscarinic fingerprint, this intermediate allows simultaneous protection group manipulation and pharmacological tracking.

Asymmetric Amine Coupling with High (S)-Enantiomer Purity

With commercial (S)-enantiomer purity of ≥95–98% and reliable supplier networks, this building block is suited for multi-step asymmetric syntheses where chiral integrity at the piperazine C3 position is critical, such as in the preparation of diastereomerically pure FAAH inhibitors [1] or chiral NK1 receptor antagonists.

Automated Parallel Synthesis with Solid HCl Salt Handling

The hydrochloride salt form, which is the dominant commercially supplied physical state, enables direct use in automated solid dispensing platforms and aqueous-compatible reaction sequences without the need for pre-weighing of hygroscopic free base oils, thus improving reproducibility in high-throughput medicinal chemistry settings .

Application
Selection Property
Validation Focus
Muscarinic receptor SAR scaffold synthesis
Weak muscarinic binding profile (M1/M2/M3)
Binding affinity confirmation in target assays
Stereoselective chiral FAAH inhibitor intermediate studies
High (S)‑enantiomeric purity (≥95–98%)
Chiral purity and enantiomeric excess monitoring
Automated parallel synthesis workflows
Crystalline hydrochloride salt for solid dispensing
Solid dispensing accuracy and aqueous solubility
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